

Dimesitylmethane: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: Dimesitylmethane

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This technical guide provides an in-depth overview of the synthesis and characterization of **dimesitylmethane**, a sterically hindered aromatic hydrocarbon. This document details the established synthetic protocols, comprehensive characterization data, and the mechanistic basis of its formation.

Core Properties of Dimesitylmethane

Dimesitylmethane, with the IUPAC name 1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene, is a white crystalline solid at room temperature.^[1] Its bulky mesityl groups contribute to its unique steric and electronic properties.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₄	^[2] ^[3]
Molecular Weight	252.39 g/mol	^[2] ^[3]
Melting Point	132-135 °C	^[4]
Boiling Point	212-213 °C at 21 mmHg	^[5]
CAS Number	733-07-3	^[2]

Synthesis of Dimesitylmethane

The most common and well-documented synthesis of **dimesitylmethane** is through the acid-catalyzed reaction of mesitylene with a formaldehyde source, such as paraformaldehyde. This reaction is a classic example of a Friedel-Crafts alkylation.^{[5][6]}

Experimental Protocol: Acid-Catalyzed Condensation of Mesitylene and Paraformaldehyde^[5]

This protocol is adapted from a procedure published in Organic Syntheses.^[5]

Materials:

- Mesitylene (1,3,5-trimethylbenzene)
- Paraformaldehyde
- Formic acid (88%)
- Benzene
- Aqueous sodium carbonate solution (2-3%)
- Saturated sodium chloride solution

Equipment:

- 5-L round-bottomed flask
- Mechanical stirrer
- Thermometer
- Reflux condenser
- Büchner funnel

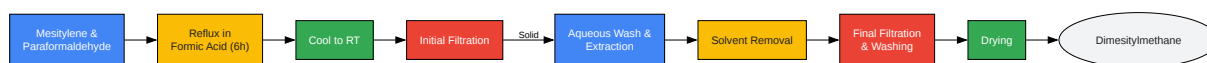
Procedure:

- To a 5-L round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, add 165 g (5.5 moles) of 91% paraformaldehyde and 1250 g (24 moles) of 88% formic acid.
- Heat the mixture to 80 °C with stirring until the paraformaldehyde is completely dissolved.
- Rapidly add 1.8 kg (15 moles) of mesitylene to the stirred solution.
- Heat the reaction mixture under reflux for 6 hours.
- Cool the mixture to room temperature, which will result in the precipitation of a large mass of yellow crystals.
- Decant the liquid layers from the solid product. Separate and discard the lower aqueous layer.
- Wash the solid in the reaction flask by stirring with 500 mL of benzene.
- Filter the slurry of the solid in benzene using a Büchner funnel and suck the solid dry.
- Combine the filtrate with the upper organic layer from the initial reaction mixture.
- Wash the combined benzene solution sequentially with 500 mL of water, 500 mL of 2-3% aqueous sodium carbonate, and 200 mL of saturated sodium chloride solution.
- Remove the benzene and water from the solution by distillation at atmospheric pressure.
- Cool the residue to room temperature and collect the precipitated solid by filtration.
- Combine this solid with the main crop of crystals from the original reaction mixture.
- Wash the combined solids twice with 300 mL of water, once with 400 mL of 2-3% aqueous sodium carbonate, and once with 300-400 mL of water.
- Dry the final product on the Büchner funnel. The expected yield of crude **dimesitylmethane** is approximately 62%, with a melting point of 128.5–131 °C.[5]

Purification:

For higher purity, the crude product can be recrystallized from boiling benzene with subsequent precipitation using methanol. This yields white platelets with a melting point of 133–135 °C.[5]

Synthesis Workflow



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Caption: Experimental workflow for the synthesis of **dimesitylmethane**.

Reaction Mechanism: Friedel-Crafts Alkylation

The synthesis of **dimesitylmethane** proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation mechanism.



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Caption: Proposed mechanism for the formation of **dimesitylmethane**.

Characterization of Dimesitylmethane

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized **dimesitylmethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **dimesitylmethane**.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their connectivity.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.8	s	4H	Aromatic protons (H-Ar)
~3.9	s	2H	Methylene protons (-CH ₂ -)
~2.2	s	18H	Methyl protons (-CH ₃)

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms.

Chemical Shift (δ) ppm	Assignment
~137	Quaternary aromatic carbons (C-Ar) attached to methyl groups
~135	Quaternary aromatic carbons (C-Ar) attached to the methylene bridge
~129	Aromatic carbons with a proton (CH-Ar)
~30	Methylene carbon (-CH ₂ -)
~21	Methyl carbons (-CH ₃)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **dimesitylmethane**. The molecular ion peak (M⁺) is expected at m/z = 252.^[7]

Expected Fragmentation:

A prominent fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the formation of a stable mesityl cation or a tropylium-like ion.

m/z	Fragment
252	[C ₁₉ H ₂₄] ⁺ (Molecular Ion)
133	[C ₁₀ H ₁₃] ⁺ (Mesitylmethyl cation)
119	[C ₉ H ₁₁] ⁺ (Mesityl cation)

Infrared (IR) Spectroscopy

The IR spectrum of **dimesitylmethane** will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl and methylene groups, as well as C=C stretching of the aromatic rings.[7]

Wavenumber (cm ⁻¹)	Vibration
3100-3000	Aromatic C-H stretch
3000-2850	Aliphatic C-H stretch
1600-1450	Aromatic C=C stretch
1470-1430	CH ₂ and CH ₃ bending
850-750	Aromatic C-H out-of-plane bend

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of **dimesitylmethane**. The detailed experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize this sterically hindered molecule in their work. The provided spectroscopic data and mechanistic insights offer a solid foundation for the identification and further functionalization of **dimesitylmethane**.

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